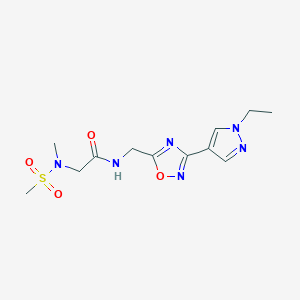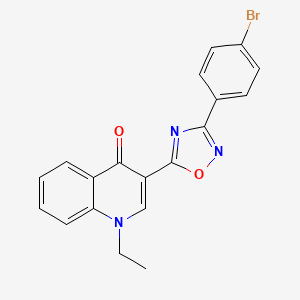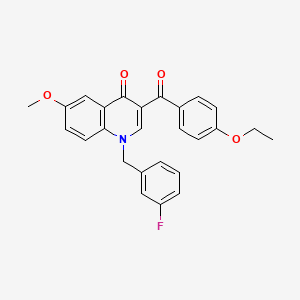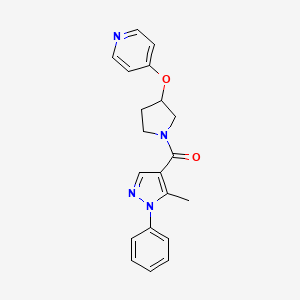![molecular formula C16H16ClN5 B2577093 1-(4-氯-2-甲基苯基)-4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 921539-24-4](/img/structure/B2577093.png)
1-(4-氯-2-甲基苯基)-4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been reported to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学研究应用
抗癌活性
该化合物已被研究用于治疗各种类型的癌症。 吡唑并[3,4-d]嘧啶部分已知具有作为抗肿瘤剂的药理学潜力 . 研究表明,该化合物的衍生物表现出良好到中等程度的抗癌活性,特别是针对肾癌细胞系 .
CDK2抑制用于癌症治疗
该化合物的衍生物已被探索为新型CDK2抑制剂。CDK2是一种参与细胞周期的关键蛋白激酶,其抑制是选择性靶向肿瘤细胞的一种有前景的策略。 一些衍生物已显示出对CDK2的显着抑制活性,表明其在癌症治疗中具有潜在的应用 .
抗利什曼病和抗疟疾评估
还对该化合物的抗利什曼病和抗疟疾性质进行了研究。这些疾病是由原生动物寄生虫引起的,该化合物的衍生物已显示出对它们的强大体外活性。 分子模拟研究支持这些发现,表明该化合物与靶酶的活性位点具有良好的结合亲和力 .
杂环衍生物的合成
该化合物作为合成新的杂环衍生物的核心结构。 然后测试这些衍生物的各种生物活性,扩展了该化合物在药物化学中的潜在应用 .
分子建模研究
分子建模是药物发现中的一种强大工具,该化合物的衍生物一直是此类研究的主题。 这些研究有助于了解化合物与生物靶标之间的相互作用,这对于设计更有效的药物至关重要 .
天然嘌呤的生物等排体
该化合物的化学组成与吡唑并嘧啶有关,后者被认为是天然嘌呤的生物等排体。 嘌呤是DNA和RNA的重要组成部分,生物等排体可以模拟它们的生物学效应,提供治疗益处 .
药理学潜力
该化合物包含超出其抗肿瘤特性的各种治疗效果的药理学潜力。 据报道它具有抗病毒,抗菌和其他活性,使其成为药理学中的一种通用剂 .
药物设计和开发
最后,该化合物的结构用于设计和开发新药。 它与不同酶和受体结合的能力使其成为创建新型治疗剂的有价值的支架 .
作用机制
Target of action
Compounds with a pyrazolo[3,4-d]pyrimidine core structure have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to the arrest of cell cycle progression, making these compounds potential candidates for cancer treatment .
Mode of action
These compounds interact with CDK2, potentially forming hydrogen bonds with amino acids in the active site of the enzyme . This interaction can inhibit the activity of CDK2, preventing it from phosphorylating its target proteins and thus arresting the cell cycle .
Biochemical pathways
The primary pathway affected by these compounds is the cell cycle, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, these compounds prevent the progression of the cell cycle, which can lead to cell death in rapidly dividing cells such as cancer cells .
Result of action
The inhibition of CDK2 can lead to cell cycle arrest, apoptosis induction, and ultimately cell death, particularly in cancer cells .
生化分析
Biochemical Properties
1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leucine 83, which stabilizes the inhibitor-enzyme complex . This interaction disrupts the kinase activity of CDK2, thereby inhibiting cell proliferation.
Cellular Effects
The effects of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine on various cell types are profound. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound induces cell cycle arrest and promotes apoptosis . This is achieved through the inhibition of CDK2, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. Additionally, the compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism that favor cell death over proliferation.
Molecular Mechanism
At the molecular level, 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects by binding to the active site of CDK2. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . The compound’s interaction with CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. This inhibition leads to the accumulation of cells in the G1 phase and triggers apoptotic pathways, resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . The compound’s efficacy may diminish over time as cells develop resistance mechanisms or adapt to the inhibitory effects.
Dosage Effects in Animal Models
The effects of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis in tumor cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions that increase its solubility for excretion. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and tumors.
Subcellular Localization
The subcellular localization of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals, enhancing its therapeutic effects.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-11-8-12(17)4-5-14(11)22-16-13(9-20-22)15(18-10-19-16)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQXXJNVTMVFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)

![Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2577014.png)


![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)



